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Compound of Interest

Compound Name: 2-Methyl-1-octene

Cat. No.: B165369

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current scientific
literature on 2-Methyl-1-octene. The document details its synthesis, physical and
spectroscopic properties, and key chemical reactions, presenting quantitative data in structured
tables and illustrating reaction mechanisms and workflows with clear diagrams. This
whitepaper is intended to serve as a valuable resource for researchers, scientists, and
professionals in drug development and other fields of chemical synthesis.

Synthesis of 2-Methyl-1-octene

The primary industrial synthesis of 2-Methyl-1-octene involves the acid-catalyzed dimerization
and isomerization of lower-value alkenes, such as ethylene and 2-methyl-2-butene.[1][2] This
process typically utilizes a solid acid catalyst at elevated temperatures and pressures.

While a specific, detailed laboratory protocol for the synthesis of 2-Methyl-1-octene is not
extensively documented in the literature, two common and adaptable laboratory-scale methods
for the synthesis of similar branched, terminal alkenes are the Wittig reaction and the Grignard
reaction.

Wittig Reaction Approach

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or
ketones. For the synthesis of 2-Methyl-1-octene, heptanal can be reacted with the ylide
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generated from isopropyltriphenylphosphonium bromide.
Experimental Protocol: Wittig Synthesis of 2-Methyl-1-octene (Representative)

e Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere
(e.g., nitrogen or argon), add isopropyltriphenylphosphonium bromide (1.1 equivalents) to
anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong
base, such as n-butyllithium (1.05 equivalents), dropwise while maintaining the temperature
at 0 °C. The formation of the orange-red ylide indicates a successful reaction.

o Reaction with Aldehyde: To the ylide solution, add heptanal (1.0 equivalent) dissolved in
anhydrous THF dropwise at 0 °C.

o Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for
12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

o Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash
with brine, and dry over anhydrous magnesium sulfate.

 Purification: Filter the drying agent and concentrate the organic phase under reduced
pressure. The crude product can be purified by fractional distillation to yield 2-Methyl-1-
octene.
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Caption: Wittig synthesis of 2-Methyl-1-octene.

Grignard Reaction Approach

An alternative approach involves the reaction of a Grignard reagent with a ketone. For 2-
Methyl-1-octene, this could involve the reaction of vinylmagnesium bromide with 2-octanone,
followed by dehydration of the resulting tertiary alcohol.

Experimental Protocol: Grignard Synthesis and Dehydration (Representative)

o Grignard Reaction: In a flame-dried, three-neck round-bottom flask equipped with a dropping
funnel and a condenser under an inert atmosphere, add magnesium turnings (1.2
equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of vinyl
bromide (1.2 equivalents) in anhydrous THF dropwise to the magnesium turnings. Once the
Grignard reagent formation is initiated (indicated by a color change and gentle reflux), add
the remaining vinyl bromide solution at a rate that maintains a gentle reflux. After the addition
is complete, reflux the mixture for an additional hour.

o Addition of Ketone: Cool the Grignard reagent to 0 °C and add a solution of 2-octanone (1.0

equivalent) in anhydrous THF dropwise.
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» Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash
with brine, and dry over anhydrous sodium sulfate.

o Dehydration: After removing the solvent in vacuo, dissolve the crude tertiary alcohol in a
suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic
acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed
during the reaction.

 Purification: Once the dehydration is complete (monitored by TLC or GC), cool the reaction
mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the
organic layer over anhydrous magnesium sulfate, filter, and purify the product by fractional
distillation.

Grignard Reaction

Dehydration
) _ Mg, THF Vinylmagnesium bromide 2 OEPNEIG, WAL Tertiary alcohol p-TSOH, Toluene, Heat 2-Methyl-1-octene
Vinyl bromide

Click to download full resolution via product page
Caption: Grignard synthesis of 2-Methyl-1-octene.

Physical and Spectroscopic Properties

2-Methyl-1-octene is a colorless liquid with a characteristic odor. Its key physical and
spectroscopic properties are summarized in the tables below.
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Physical Properties

Property Value Reference(s)
Molecular Formula CoHis [3]

Molecular Weight 126.24 g/mol [3]

CAS Number 4588-18-5 [3]

IUPAC Name 2-methyloct-1-ene [3]

Boiling Point 144 °C [41[5]

Melting Point -77.68 °C [5][6]

Density 0.74 g/cm?3 [41[5]
Refractive Index 1.417 [4]

Flash Point 32°C [4][5]

Spectroscopic Data

Technique

Key Peaks/Shifts (ppm or cm™?)

1H NMR (CDCls)

5 4.68-4.65 (M, 2H, =CHz), 2.00 (t, 2H, -CHa-
C=), 1.70 (s, 3H, -CHs), 1.62-1.06 (m, 8H, -
(CHz)a-), 0.89 (t, 3H, -CHs)

13C NMR (CDCls)

5 146.1 (=C<), 109.4 (=CHz), 38.3 (-CHz-), 31.9
(-CHz-), 29.5 (-CHz2-), 27.8 (-CHz-), 22.7 (-CHs3),
14.1 (-CHs)

IR (neat)

~3075 cm~t (=C-H stretch), ~2960-2850 cm~1
(C-H stretch), ~1650 cm~1 (C=C stretch), ~890
cm~1 (=CHz bend)

Mass Spec (El)

Expected major fragments: m/z 126 (M+), 111
(M* - CHs), 83, 70, 56, 43

Key Chemical Reactions
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As a terminal alkene, 2-Methyl-1-octene undergoes a variety of electrophilic addition and
oxidation reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-
Markovnikov regioselectivity. For 2-Methyl-1-octene, this reaction yields 2-methyl-1-octanol.

Experimental Protocol: Hydroboration-Oxidation (Representative)

e Hydroboration: To a solution of 2-Methyl-1-octene (1.0 equivalent) in anhydrous THF at 0 °C
under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BHs-THF, 1.0
M in THF, 0.4 equivalents) dropwise. Allow the mixture to warm to room temperature and stir
for 2-4 hours.

o Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of
sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

o Workup: Stir the mixture at room temperature for 1-2 hours. Separate the layers and extract
the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry
over anhydrous magnesium sulfate.

 Purification: Filter and concentrate the solution under reduced pressure. The resulting 2-
methyl-1-octanol can be purified by distillation or column chromatography.

[Z—Methyl—l-octenejM» Trialkylborane 2. H202, NaOH >[2—Methyl-1—octanoD

Click to download full resolution via product page

Caption: Hydroboration-Oxidation of 2-Methyl-1-octene.

Epoxidation

Epoxidation of 2-Methyl-1-octene with a peroxy acid, such as meta-chloroperoxybenzoic acid
(m-CPBA), yields 2-methyl-1,2-epoxyoctane.

Experimental Protocol: Epoxidation (Representative)
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e Reaction Setup: Dissolve 2-Methyl-1-octene (1.0 equivalent) in a chlorinated solvent such
as dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

o Addition of Peroxy Acid: Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution,
maintaining the temperature at 0 °C.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours.
Monitor the reaction progress by TLC.

o Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the
organic layers and wash with a saturated sodium sulfite solution, followed by brine. Dry the
organic layer over anhydrous sodium sulfate.

« Purification: Filter and remove the solvent under reduced pressure. The crude epoxide can
be purified by column chromatography on silica gel.

[Z-Methyl-l-octene) m-CPBA, DCM (Z-Methyl-l,2-epoxyoctane]

Click to download full resolution via product page

Caption: Epoxidation of 2-Methyl-1-octene.

Ozonolysis

Ozonolysis of 2-Methyl-1-octene, followed by a reductive workup, cleaves the double bond to
yield heptan-2-one and formaldehyde.

Experimental Protocol: Ozonolysis (Representative)

e Ozonolysis: Dissolve 2-Methyl-1-octene (1.0 equivalent) in a mixture of DCM and methanol
at -78 °C (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color
persists, indicating an excess of ozone.

o Reductive Workup: Purge the solution with nitrogen or oxygen to remove the excess ozone.
Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 equivalents), and allow the
solution to warm to room temperature and stir for 12-16 hours.
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» Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent
and excess DMS.

 Purification: The resulting heptan-2-one can be purified by distillation. Formaldehyde is
volatile and typically not isolated.

Heptan-2-one

2.bMS »| Formaldehyde

Molozonide

[ 2-Methyl-1-octene } 1. 03, CH2CI2/MeOH, -78°C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165369?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

